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molecular formula C14H12N2O B8611290 N-(Pyridin-4-yl)-cinnamamide

N-(Pyridin-4-yl)-cinnamamide

Cat. No. B8611290
M. Wt: 224.26 g/mol
InChI Key: DGOCCFYFFJOZQM-UHFFFAOYSA-N
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Patent
US08791275B2

Procedure details

Reaction of trans-cinnamic acid (0.74 g, 5.00 mmol) with 4-aminopyridine (0.47 g, 5.00 mmol) was conducted according to the general amide coupling procedure using DCC to obtain the product as a white solid (0.76 g, 68%). EIMS m/z: 225 ([M]+), 223 ([M]−).
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=O)/[CH:2]=[CH:3]/[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[NH2:12][C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1.C1CCC(N=C=NC2CCCCC2)CC1>>[N:16]1[CH:17]=[CH:18][C:13]([NH:12][C:1](=[O:11])[CH:2]=[CH:3][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
0.74 g
Type
reactant
Smiles
C(\C=C\C1=CC=CC=C1)(=O)O
Name
Quantity
0.47 g
Type
reactant
Smiles
NC1=CC=NC=C1
Step Two
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)NC(C=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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